3-Hydroxycyclobutanone

Overview

Description

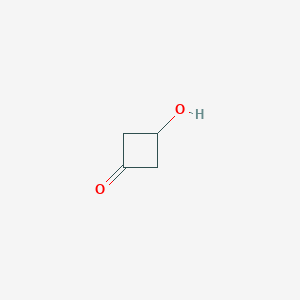

3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is used for research and development purposes .

Synthesis Analysis

Cyclobutanone derivatives, including 3-Hydroxycyclobutanone, can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes . A certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published .

Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclobutanone consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

Cyclobutane rings, including 3-Hydroxycyclobutanone, are useful intermediates in organic synthesis due to their inherent ring strain and rich chemical reactivity portfolio . They can be transformed in a selective manner into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .

Scientific Research Applications

Synthons for Heterocycle and Carbocycle Synthesis

3-Alkyloxycyclobutanones, related to 3-Hydroxycyclobutanone, are highly valuable intermediates in organic synthesis. They exhibit rich reactivity in various reactions due to strain energy. Specifically, under Lewis acid catalysis, they form zwitterionic intermediates and participate in cycloaddition reactions as three- or four-carbon synthons. This includes formal [4+2], [3+2], and [3+3] annulations and other transformations (Chen, Shan, Nie, & Rao, 2015).

Versatile Intermediate in Organic Synthesis

3-Acetoxycyclobutanone is a versatile intermediate to access cyclobutanes with various substitution patterns. A one-pot procedure has been developed for this compound, highlighting its importance in simplifying synthesis processes (Zajac, 2008).

Use in Cancer Research

While not directly related to 3-Hydroxycyclobutanone, research involving statins, which indirectly connect to the compound, has shown a potential protective effect against cancer. This suggests the importance of related compounds in medical research (Graaf, Beiderbeck, Egberts, Richel, & Guchelaar, 2004).

Application in Nucleoside Analogue Synthesis

3-Hydroxycyclobutanone derivatives have been used in the synthesis of nucleoside analogues. These analogues are important in pharmaceutical research, particularly for their potential applications in treating various diseases (Danappe, Pal, Alexandre, Aubertin, Bourgougnon, & Huet, 2005).

Role in Electrochemistry-Mass Spectrometry

In electrochemistry-mass spectrometry, 3-Hydroxycyclobutanone derivatives are investigated for their role in understanding the biotransformation of certain compounds. This is crucial for assessing environmental and health impacts of various chemicals (Baumann, Lohmann, Rose, Ahn, Hammock, Karst, & Schebb, 2010).

Catalyst in Organic Chemistry

3-Hydroxycyclobutanone and its derivatives are used as catalysts in various organic reactions, including the synthesis of indolyl cyclobutanones. This showcases its versatility in facilitating complex chemical transformations (Secci, Porcu, Rodríguez, & Frongia, 2020).

Chelating Properties in Medicinal Drugs

Hydroxypyridinone derivatives, connected to 3-Hydroxycyclobutanone, are notable for their metal chelating properties. They are a target for developing pharmaceutical drugs with applications in treating metal overload and other conditions (Santos, Marques, & Chaves, 2012).

Safety And Hazards

Future Directions

In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .

properties

IUPAC Name |

3-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHGWJPDGIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycyclobutanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Hydroxycyclobutanone interesting for cycloaddition reactions?

A1: 3-Hydroxycyclobutanone presents a unique chemical structure that allows it to participate in formal [4+2] cycloaddition reactions with enones. [, ] This is particularly interesting because it opens up possibilities for synthesizing complex cyclic molecules, which are often found in natural products and pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)